9-Methoxy-6-oxa-2-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
9-methoxy-6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-11-8-2-5-12-9(6-8)3-4-10-7-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLHKJHODQRYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Potential Pharmaceutical Applications:
The compound is being explored as a precursor for synthesizing potential pharmaceuticals aimed at treating neurological disorders and inflammatory conditions. Its ability to interact with biological targets suggests it may play a role in drug development, particularly in creating compounds that can modulate neurotransmitter systems or inflammatory pathways.
Case Study:
Research has shown that derivatives of 9-Methoxy-6-oxa-2-azaspiro[4.5]decane exhibit activity as opioid receptor agonists, which are crucial in pain management therapies. This highlights the compound's potential in developing analgesics with fewer side effects compared to traditional opioids.
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its spirocyclic structure allows for the introduction of various functional groups through established organic reactions, facilitating the development of new chemical entities with diverse properties .
Synthetic Pathways:
The compound can undergo various chemical reactions, including substitution and oxidation processes, making it adaptable for different synthetic routes. For instance, its chloro derivatives can be synthesized via nucleophilic substitution reactions, leading to new derivatives with potential biological activity.
Biochemical Research
Interactions with Biological Molecules:
In biochemical studies, this compound can be utilized to investigate interactions with enzymes and receptors. This is particularly relevant in understanding its mechanism of action at the molecular level, where it may influence cellular signaling pathways or gene expression profiles .
Mechanism of Action:
The compound's mechanism involves covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. Such interactions are vital for elucidating drug-target relationships and optimizing therapeutic efficacy .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations in Spiroheterocycles
The following table highlights key structural differences and similarities between 9-Methoxy-6-oxa-2-azaspiro[4.5]decane and related compounds:
Physicochemical Properties
- Electronic Effects : The 9-methoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing substituents like chlorophenyl or benzothiazolyl groups in analogs .
- Spectroscopic Data : Benzylic C-H stretching in benzothiazolyl derivatives appears at higher wavelengths (IR) due to conjugation with electron-withdrawing groups .
- Thermal Stability : Copper complexes of related spiro scaffolds (e.g., 6-oxo-9-deazapurine derivatives) exhibit stability up to 200°C, as shown by thermogravimetric analysis .
Preparation Methods
Rhodium(II)-Catalyzed Spirocyclization via Oxonium Ylides
A prominent method for accessing the 6-oxa-2-azaspiro[4.5]decane scaffold, closely related to 9-methoxy derivatives, involves Rh(II)-catalyzed spirocyclizations using cyclic α-diazocarbonyl compounds. This method proceeds through the formation of Rh(II) carbene intermediates, which interact with tetrahydrofuran (THF) to form oxonium ylides. These ylides undergo Stevens-type rearrangements leading to ring expansion and formation of the spirocyclic framework.
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- Utilizes cyclic α-diazocarbonyl compounds as carbene precursors.
- Rh(II) catalysts facilitate carbene generation and subsequent spirocyclization.
- The reaction competes with C–H insertion pathways, yielding alternative pyrrolidine scaffolds.
- The method provides medicinally relevant 6-oxa-2-azaspiro[4.5]decane frameworks with potential for functionalization.
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- Typically performed under mild conditions with Rh(II) catalysts.
- Solvent often includes tetrahydrofuran, which acts as both solvent and reactant.
- Reaction times and temperatures are optimized based on substrate and catalyst.
Research Findings:
Dmitry Dar’in et al. (2020) demonstrated this approach, highlighting the mechanistic pathway and synthetic utility for creating the 6-oxa-2-azaspiro[4.5]decane scaffold.
Flow Chemistry and Azide-Mediated SN2 Reactions
Another synthetic approach, although focused on related spirocyclic amines, involves continuous flow chemistry to generate azaspiro compounds efficiently and safely. This method employs an azide-mediated SN2 reaction followed by Staudinger reduction to form amine-functionalized spirocycles.
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- Continuous flow reactors optimize temperature, residence time, and stoichiometry.
- Azide intermediates are handled safely by limiting accumulation.
- The process enables scale-up with high yield and enantiomeric purity.
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- Reaction temperatures up to 150 °C with sodium azide.
- Use of triphenylphosphine in 2-methyltetrahydrofuran for Staudinger reduction.
- Hydrolysis steps integrated in flow for continuous processing.
Research Findings:
This method was applied to synthesize chiral azaspiro amines with 82% yield and 97.8% enantiomeric excess, showing potential adaptability for related spirocyclic compounds.
Summary Table of Preparation Methods
Research Findings and Analysis
The Rh(II)-catalyzed spirocyclization represents a novel and efficient entry to the 6-oxa-2-azaspiro[4.5]decane core, including 9-methoxy derivatives, by exploiting carbene chemistry and oxonium ylides. This method allows for the construction of complex spirocyclic frameworks under relatively mild conditions and has been validated by mechanistic studies and synthetic applications.
Flow chemistry approaches enhance safety and scalability, particularly for intermediates involving potentially hazardous azides. Although focused on related spirocyclic amines, the principles of continuous processing and integrated reductions may be adapted for 9-methoxy-6-oxa-2-azaspiro[4.5]decane synthesis.
Formulation insights from stock solution preparation provide practical knowledge for handling and applying the compound in biological contexts, which is essential for medicinal chemistry development phases.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 9-Methoxy-6-oxa-2-azaspiro[4.5]decane and its derivatives?
- Methodological Answer : The compound can be synthesized via multicomponent condensation reactions involving spirocyclic intermediates. For example, analogous spiro compounds are prepared by refluxing Schiff bases (e.g., 4-dimethylamino-benzylidene derivatives) with spirocyclic diones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) in dry benzene at 80°C for 3 hours, followed by recrystallization in anhydrous THF . Modifications to the substituents (e.g., R-groups on benzothiazole) can be achieved by varying the Schiff base precursors .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Post-synthesis characterization typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For spirocyclic analogs, X-ray crystallography is critical to confirm spatial configuration, as seen in studies of related compounds like 3,4-O-isopropylidene-2-methyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione . Recrystallization solvents (e.g., dioxane or THF) must be rigorously dried to avoid hydration artifacts .
Q. What safety protocols are recommended for handling spirocyclic compounds like this compound?
- Methodological Answer : Use flame-retardant antistatic lab coats and nitrile gloves inspected for integrity. Respiratory protection (e.g., N95 masks) is advised during powder handling. Contaminated gloves must be disposed of as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the spirocyclic core in this compound?
- Methodological Answer : Conformational rigidity due to the spirocyclic structure limits rotational freedom, favoring regioselective reactions. For example, nucleophilic attack at the azaspiro nitrogen is sterically hindered, requiring catalysts like pyrrolidine in THF at 65°C to achieve amide formation . Computational modeling (e.g., DFT) can predict reactive sites by analyzing bond angles (e.g., C9–C10–C11: 116.8°) and torsional strain .
Q. What analytical challenges arise in distinguishing isomeric byproducts during synthesis?
- Methodological Answer : Isomeric impurities (e.g., oxa/aza positional isomers) can be resolved via chiral HPLC using columns like Chromolith® RP-18e. For example, spirocyclic analogs with methoxy groups show distinct retention times under gradient elution (acetonitrile/water with 0.1% TFA) . Confirmation via tandem MS/MS fragmentation patterns is recommended .
Q. How does the methoxy group at the 9-position modulate the compound’s physicochemical properties?
- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces membrane permeability, as observed in logP comparisons of methoxy vs. hydroxy-substituted spirocycles . Stability studies under acidic conditions (pH 3–5) reveal hydrolytic degradation of the methoxy group, necessitating pH-controlled formulations .
Q. What strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for spirocyclic compounds?
- Methodological Answer : Discrepancies between IR carbonyl stretches (e.g., 9.58 µm) and NMR carbonyl signals may arise from tautomerism or crystal packing effects. Single-crystal X-ray diffraction is definitive for structural assignments, as demonstrated for 3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
